![molecular formula C10H10N2 B2722158 3-Cyclopropylimidazo[1,5-a]pyridine CAS No. 1431656-20-0](/img/structure/B2722158.png)

3-Cyclopropylimidazo[1,5-a]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

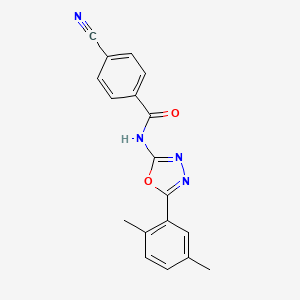

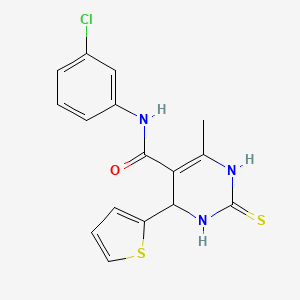

3-Cyclopropylimidazo[1,5-a]pyridine is a chemical compound with the molecular formula C10H10N2. It is a derivative of imidazo[1,5-a]pyridine, which is a significant structural component of a large number of agrochemicals and pharmaceuticals .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridines has been a subject of intense research for numerous decades . A transition-metal-free sp3 C–H amination reaction has been established for imidazo[1,5-a]pyridine synthesis employing molecular iodine from 2-pyridyl ketones and alkylamines .Molecular Structure Analysis

Imidazo[1,5-a]pyridine is a fused bicyclic heterocycle . The structure of imidazo[1,5-a]pyridine derivatives has been confirmed by single-crystal X-ray diffraction .Chemical Reactions Analysis

The monoalkylation of N-methoxypyridinium salts with alkyl radicals generated from alkenes (via hydroboration with catecholborane), alkyl iodides (via iodine atom transfer) and xanthates has been reported .Physical and Chemical Properties Analysis

Imidazo[1,5-a]pyridine derivatives have unique chemical structure and versatility, optical behaviors, and biological properties . They have great potential in several research areas, from materials science to the pharmaceutical field .科学的研究の応用

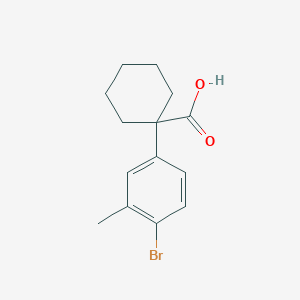

Synthesis of Heterocyclic Compounds

3-Cyclopropylimidazo[1,5-a]pyridine derivatives have been utilized as precursors in the synthesis of various polyheterocyclic compounds. For instance, 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has been used to construct new polyheterocyclic ring systems, leading to the formation of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives. These derivatives exhibit interesting biological properties and potential medicinal applications (Abdel‐Latif et al., 2019).

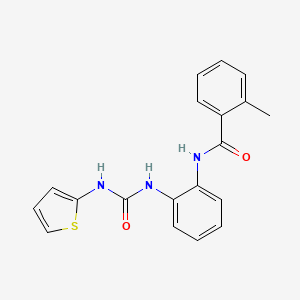

Development of Antimicrobial Agents

Novel pyrazolo[1,5-a]pyrimidines have been synthesized based on 5-aminopyrazoles and evaluated for their antimicrobial activity. The study aimed to prepare novel antimicrobial agents, revealing their structures using different spectral data, and determining both the molecular docking and RNA polymerase inhibitory activity (Abdallah & Elgemeie, 2022).

Optoelectronic and Charge Transfer Properties

This compound derivatives have been studied for their optoelectronic and charge transfer properties at molecular and solid-state bulk levels. Compounds like 3-(1H-indol-3-yl)-1-phenylimidazo[1,5-a]pyridine have been explored for their potential use in multifunctional organic semiconductor devices, highlighting their relevance in the development of new materials with efficient optoelectronic properties (Irfan et al., 2019).

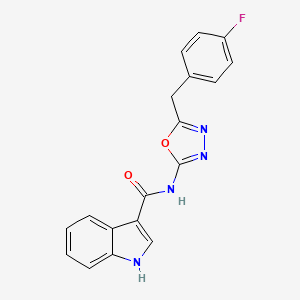

Anticancer Activity Assessment

Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their anticancer activity against various carcinoma cell lines. The cytotoxic activity of these compounds has been evaluated, revealing significant potential against breast, liver, and colon carcinoma cells. The study also involved molecular modeling to understand the interaction of these compounds with specific enzymes, which is crucial for the development of targeted anticancer therapies (Metwally & Deeb, 2018).

将来の方向性

Imidazo[1,5-a]pyridine and its derivatives have attracted growing attention due to their unique chemical structure and versatility . They have great potential in several research areas, from materials science to the pharmaceutical field, and in recent years many promising innovations have been reported in different technological applications .

作用機序

Target of Action

Imidazo[1,2-a]pyridine analogues, which are structurally similar to 3-cyclopropylimidazo[1,5-a]pyridine, have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been studied for their structure-activity relationship and mode-of-action

Biochemical Pathways

It is known that pyridones, which are oxidation products of nicotinamide and its derivatives, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (aki) . This suggests that this compound may influence similar biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is reported to be 20221 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Imidazopyridine derivatives have been reported to exhibit anticancer activity against various human cancer cell lines

Action Environment

The synthesis of imidazo[1,5-a]pyridine derivatives has been reported to involve various chemical reactions, including palladium-catalyzed coupling reactions . This suggests that the action of this compound may be influenced by the chemical environment in which it is synthesized and administered.

特性

IUPAC Name |

3-cyclopropylimidazo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-2-6-12-9(3-1)7-11-10(12)8-4-5-8/h1-3,6-8H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVWFKFSJSQZDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C3N2C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(Benzo[d][1,3]dioxol-5-yl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane](/img/structure/B2722075.png)

![7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2722078.png)

![6-Chloro-4-[(2,4-dimethylphenyl)sulfonyl]-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline](/img/structure/B2722081.png)

![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2722090.png)

![1-(3,4-dichlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2722095.png)

![3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2722096.png)